N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl
Description
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQHAFBEGLGQRF-GVDBMIGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004594 | |
| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84283-08-9 | |
| Record name | Guanosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of Activated 4-Aminobiphenyl with Deoxyguanosine
The most widely used method involves the activation of 4-ABP to its N-hydroxy derivative (N-OH-4-ABP), which reacts with deoxyguanosine in DNA or free nucleosides. Key steps include:
-
Activation : 4-ABP is enzymatically or chemically oxidized to N-OH-4-ABP, a reactive electrophile.
-
Adduct Formation : N-OH-4-ABP undergoes acid-catalyzed hydrolysis at pH 5.0–6.0, forming a nitrenium ion that binds to the C8 position of deoxyguanosine.
Table 1: Reaction Conditions for Chemical Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 5.0–6.0 | Maximizes nitrenium ion stability |
| Temperature | 37°C | Balances reaction rate and adduct stability |
| Reaction Time | 12–24 hours | Ensures complete adduct formation |
| Substrate Ratio | 1:10 (4-ABP:DNA) | Minimizes side reactions |
In a validated protocol, N-OH-4-ABP reacted with calf thymus DNA at pH 5.0 yielded 62 ± 0.8 adducts per 10⁸ nucleotides, with dG-C8-4-ABP as the major product.
Enzymatic Hydrolysis and Adduct Characterization
Post-Synthesis Processing
After chemical synthesis, enzymatic hydrolysis is required to release the modified nucleosides:
-
DNA Digestion : DNA is treated with a cocktail of nucleases (e.g., DNase I, phosphodiesterase) and phosphatases to hydrolyze phosphodiester bonds.
-
HPLC Purification : The hydrolysate is separated via reverse-phase HPLC using a C18 column and a gradient of ammonium acetate/acetonitrile.
Table 2: HPLC Parameters for dG-C8-4-ABP Isolation
| Column | Mobile Phase | Flow Rate | Detection Method |
|---|---|---|---|
| Phenomenex Luna C18 | 3–15% acetonitrile in 100 mM ammonium acetate (pH 7.0) | 2.0 mL/min | UV (260 nm) or ESI-MS |
Electrospray ionization mass spectrometry (ESI-MS) confirms adduct identity via a molecular ion peak at m/z 434.17 ([M+H]⁺).
Solid-Phase Synthesis for Site-Specific Incorporation
Oligonucleotide Modification
For studies requiring site-specific adduct placement, solid-phase synthesis is employed:
-
Phosphoramidite Chemistry : A trifluoroacetyl-protected 4-ABP phosphoramidite is incorporated into oligonucleotides during automated synthesis.
-
Deprotection : The trifluoroacetyl group is removed post-synthesis using ammonium hydroxide.
Table 3: Solid-Phase Synthesis Efficiency
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Coupling Efficiency | 98.5 | 95 |
| Deprotection | 99 | 97 |
This method enables precise adduct placement in oligonucleotides for structural and functional studies.
Analytical Validation of dG-C8-4-ABP
Quantification Techniques
Accurate adduct quantification is critical for biomarker applications:
-
³²P-Postlabeling : Detects adducts at levels as low as 0.84 per 10⁸ nucleotides but requires a calibration standard.
-
Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) : Offers high sensitivity (detection limit: 1 adduct/10⁸ nucleotides) but may overestimate adduct levels without proper standards.
-
LC-ESI-MS/MS : Provides absolute quantification with a precision of ±1.7 adducts/10⁸ nucleotides.
Table 4: Comparison of Quantification Methods
| Method | Sensitivity | Precision | Limitations |
|---|---|---|---|
| ³²P-Postlabeling | 0.1 adducts/10⁸ | ±15% | Requires radiolabeling |
| DELFIA | 1 adduct/10⁸ | ±20% | Cross-reactivity risks |
| LC-ESI-MS/MS | 0.5 adducts/10⁸ | ±5% | High equipment cost |
Challenges and Optimization Strategies
Minimizing Side Reactions
Scaling Up Production
-
DNA Synthesizers : Automated synthesizers enable gram-scale production of modified oligonucleotides.
-
Batch Reactors : Larger-scale reactions (≥10 g DNA) require optimized stirring and temperature control to maintain homogeneity.
Applications of Synthesized dG-C8-4-ABP
Chemical Reactions Analysis
Types of Reactions: N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl primarily undergoes substitution reactions due to the presence of the amino group on the biphenyl ring. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or reduced biphenyl compounds .
Scientific Research Applications
Carcinogenic Mechanisms
N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl is formed when 4-aminobiphenyl interacts with DNA, leading to the formation of DNA adducts that can result in mutations. These mutations are critical in the development of bladder cancer and other malignancies. Research indicates that this compound can induce various types of tumors in animal models, including bladder tumors in mice and liver tumors in rats .
Key Findings:
- Tumor Induction: Studies have shown that exposure to 4-aminobiphenyl leads to a significant incidence of bladder carcinoma and hepatocellular carcinoma in animal models .
- Mutagenic Activity: The compound has been linked to mutagenic activity through the formation of specific DNA adducts that disrupt normal base pairing and lead to replication errors during cell division .
Detection and Analysis
The detection of this compound adducts is essential for understanding exposure levels and assessing cancer risk. Various analytical techniques have been developed to identify these adducts in biological samples.
Analytical Techniques:
- Thin-Layer Chromatography: This method has been used to resolve carcinogen-DNA adducts, allowing for the visualization of this compound among other adducts .
- Mass Spectrometry: Advanced techniques such as mass spectrometry provide precise quantification of DNA adducts, facilitating studies on their correlation with cancer incidence .
Case Studies
Several case studies highlight the importance of this compound in understanding human health risks associated with environmental carcinogens.
Notable Case Studies:
- Bladder Cancer Correlation: A study demonstrated a significant correlation between the levels of this compound adducts in exfoliated urothelial cells and the number of cigarettes smoked, indicating a direct link between tobacco exposure and bladder cancer risk .
- Occupational Exposure: Research has shown that workers exposed to 4-aminobiphenyl have higher levels of hemoglobin adducts, which correlate with an increased risk for urinary bladder cancer .
Implications for Public Health
The findings related to this compound underline the importance of monitoring environmental carcinogens and their biological effects. Understanding how this compound interacts with DNA can lead to better prevention strategies against cancer caused by chemical exposure.
Data Summary Table
| Aspect | Details |
|---|---|
| Compound Name | This compound |
| Source | Formed from 4-aminobiphenyl |
| Health Risks | Associated with bladder cancer, liver tumors |
| Detection Methods | Thin-layer chromatography, mass spectrometry |
| Key Studies | Correlation with smoking and bladder cancer risk; occupational exposure risks |
| Public Health Implications | Monitoring and regulation of environmental carcinogens |
Mechanism of Action
The mechanism by which N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl exerts its effects involves the formation of a covalent bond between the amino group of 4-aminobiphenyl and the C8 position of deoxyguanosine. This adduct formation can cause structural distortions in the DNA helix, leading to errors during DNA replication and transcription. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adduct, sometimes resulting in mutations .
Comparison with Similar Compounds
Similar compounds to N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl include other DNA adducts formed by aromatic amines, such as:
- N-(2’-Deoxyguanosin-8-yl)-2-acetylaminofluorene
- N-(2’-Deoxyguanosin-8-yl)-2-aminofluorene
- N-(2’-Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline
These compounds share similar mechanisms of action and applications in research but differ in their specific chemical structures and the carcinogens from which they are derived. N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl is unique due to its specific formation from 4-aminobiphenyl and its relevance in studying the effects of this particular carcinogen .
Biological Activity
N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) is a significant DNA adduct formed from the carcinogenic compound 4-aminobiphenyl (4-ABP), which is known for its role in bladder cancer. This article explores the biological activity of dG-C8-ABP, focusing on its formation, mutagenic potential, and implications for cancer research.
Formation of dG-C8-ABP
The formation of dG-C8-ABP occurs through metabolic activation of 4-ABP, primarily in the liver and bladder tissues. The metabolic pathway involves N-hydroxylation, leading to the generation of electrophilic intermediates that can bind to DNA. Studies have shown that approximately 15% of the total DNA binding in vivo results from this specific adduct, highlighting its prevalence among other DNA modifications induced by arylamines .
The interaction between dG-C8-ABP and DNA can disrupt normal cellular processes. The adduct primarily forms at the C8 position of deoxyguanosine, which can lead to mutations during DNA replication. Research indicates that these adducts may not result in base-substitution reversions; however, they are implicated in frameshift mutations and other forms of genetic instability .
Table 1: Summary of Studies on dG-C8-ABP Formation and Mutagenicity
Carcinogenicity
The presence of dG-C8-ABP is strongly associated with carcinogenesis, particularly in bladder tissue. Epidemiological studies have linked occupational exposure to 4-ABP with increased bladder cancer rates, suggesting that the formation of this adduct plays a crucial role in tumorigenesis .
Case Studies
- Occupational Exposure : A study involving workers exposed to 4-ABP demonstrated elevated levels of dG-C8-ABP in urine samples, correlating with a higher incidence of bladder cancer among these individuals .
- Animal Models : In experimental models, mice treated with 4-ABP developed tumors that were associated with high levels of dG-C8-ABP in their tissues. The incidence of bladder carcinoma was significantly higher compared to control groups .
Repair Mechanisms
Cells possess various DNA repair mechanisms to counteract damage caused by adducts like dG-C8-ABP. However, the efficiency and effectiveness of these repair pathways can vary significantly across different cell types and conditions. Research indicates that certain DNA repair pathways may be inhibited in the presence of high levels of these adducts, leading to increased mutagenicity and carcinogenesis .
Q & A
Basic Research Questions
Q. What experimental methodologies are most reliable for detecting and quantifying dG-C8-ABP DNA adducts in human tissues?
- Answer : The gold-standard methods include:
- Capillary Liquid Chromatography-Microelectrospray Mass Spectrometry (LC-MS) : Provides high sensitivity (limit of quantification ~27 fg on-column) and specificity for adduct detection in pancreas, bladder, and lymphoblastoid cells .
- <sup>32</sup>P-Postlabeling : A cost-effective, high-throughput method for identifying adducts in urothelial cells and bladder biopsies, with a detection limit of 1–5 adducts per 10<sup>9</sup> nucleotides .
- Nanoflow UPLC-NSI-MS<sup>3</sup> : Enhances sensitivity (LOQ: 1.3–2.2 adducts/10<sup>9</sup> nucleotides) for simultaneous analysis of multiple carcinogen-DNA adducts, validated in formalin-fixed tissues .
Q. How does dG-C8-ABP formation correlate with exposure to 4-aminobiphenyl (4-ABP) in occupational or environmental settings?
- Answer : dG-C8-ABP is a biomarker of 4-ABP exposure, prevalent in smokers and workers exposed to aromatic amines. Studies show:
- Bladder biopsies : Smokers exhibit 5–10× higher adduct levels than non-smokers, with dG-C8-ABP being the dominant adduct .
- Pancreatic tissue : LC-MS detected adducts in 60% of samples, linking dietary or environmental 4-ABP exposure to pancreatic carcinogenesis .
Q. What are the primary biological consequences of dG-C8-ABP adduct formation?
- Answer : dG-C8-ABP induces:
- Mutagenicity : Adducts cause G→T transversions due to disrupted DNA replication and repair, as shown in TK6 lymphoblastoid cells (mutation frequency increases dose-dependently at HPRT and TK loci) .
- Toxicity : At high adduct levels (>500/10<sup>9</sup> nucleotides), cell viability drops by 40–60% via apoptosis pathways .
Advanced Research Questions
Q. How do genetic polymorphisms (e.g., NAT2) influence dG-C8-ABP accumulation and cancer risk?
- Answer : NAT2 slow acetylators exhibit 2–3× higher adduct levels due to reduced detoxification of 4-ABP metabolites. Key findings:
- In vitro models : CHO cells transfected with NAT2<sup>*5B</sup> (slow acetylator) show 50% higher dG-C8-ABP adducts than NAT2<sup>*4</sup> (rapid acetylator) .
- Epidemiological data : Slow acetylators have a 1.5–2× increased bladder cancer risk in smoking cohorts .
Q. What experimental designs optimize the quantification of dG-C8-ABP in complex biological matrices?
- Answer : Critical parameters include:
- DNA extraction : Use phenol-chloroform or silica-based methods to minimize adduct loss; avoid FFPE tissue degradation with nanoflow UPLC-NSI-MS<sup>3</sup> .
- Internal standards : Isotope-labeled dG-C8-ABP (e.g., <sup>15</sup>N5-dG) improves LC-MS accuracy .
- Dose-response calibration : Linear ranges (0.5–10 µM N-OH-4-ABP) and time-course studies (2–27 hr) ensure dynamic adduct quantification .
Q. How do repair mechanisms (e.g., NER, BER) process dG-C8-ABP adducts, and what are the implications for mutagenesis?
- Answer :
- Nucleotide Excision Repair (NER) : Preferentially repairs adducts in transcriptionally active genes but is inefficient in non-coding regions, leading to persistent mutations .
- Base Excision Repair (BER) : Limited activity due to the bulky aromatic structure of dG-C8-ABP, as shown in in vitro repair assays with human cell extracts .
Q. How can researchers resolve contradictions in dG-C8-ABP data across model systems (e.g., rodents vs. humans)?
- Answer : Key considerations:
- Species-specific metabolism : Rodent hepatic CYPs metabolize 4-ABP 2–5× faster than humans, necessitating humanized mouse models for translational relevance .
- Tissue specificity : Adduct levels in human bladder vs. pancreas vary due to differential expression of NAT2 and CYP1A2 .
Q. What advanced multi-omics approaches integrate dG-C8-ABP data with gene expression or epigenetic profiling?
- Answer :
- Transcriptomics : Microarray analysis of TK6 cells exposed to N-OH-4-ABP identified 2250 differentially expressed genes (e.g., TP53, BRCA1), with downregulated genes linked to cell survival .
- Epigenetics : dG-C8-ABP adducts correlate with hypomethylation at CpG islands in bladder cancer driver genes (e.g., CDKN2A) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
